GLPG1837 is a small molecule identified and developed through high-throughput drug screening efforts for cystic fibrosis (CF) therapeutics. [, ] It is classified as a CFTR potentiator, meaning it enhances the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [, , ] In scientific research, GLPG1837 serves as a valuable tool for investigating CFTR protein function, understanding the mechanisms of CFTR potentiation, and developing novel therapeutic strategies for CF, particularly for mutations that are not responsive to existing therapies. [, , , , , ]
GLPG1837 was developed by Galapagos, a biotechnology company focused on the discovery and development of innovative medicines. It belongs to a class of drugs known as CFTR potentiators, which are designed to increase the activity of the CFTR protein, particularly in cases where the protein is misfolded or dysfunctional due to genetic mutations.
The synthesis of GLPG1837 involves several key steps that utilize organic chemistry techniques. The compound's synthesis has been described in detail in various studies, focusing on its retrosynthetic analysis and optimization of reaction conditions to enhance yield and efficiency.
GLPG1837 has a complex molecular structure characterized by specific functional groups that are crucial for its biological activity. The compound's structure can be described using standard chemical notation, including its molecular formula, which provides insight into its composition:
The chemical reactions involved in the synthesis of GLPG1837 typically include:
The detailed mechanistic pathways for these reactions have been documented in scientific literature .
GLPG1837 functions primarily as a CFTR potentiator by enhancing the channel activity of the CFTR protein. Its mechanism involves:
GLPG1837 exhibits several notable physical and chemical properties:
These properties are essential for understanding how GLPG1837 behaves in biological environments and its potential efficacy as a therapeutic agent.
GLPG1837 is primarily being investigated for its applications in treating cystic fibrosis. Its ability to enhance CFTR function makes it a promising candidate for:
The cystic fibrosis transmembrane conductance regulator (CFTR) protein functions as a cAMP-regulated chloride and bicarbonate channel essential for maintaining salt and water homeostasis across epithelial surfaces. This 1,480-amino acid glycoprotein, belonging to the ATP-binding cassette (ABC) transporter superfamily, is predominantly expressed in epithelial cells of the respiratory tract, pancreas, intestine, and sweat glands. Structurally, CFTR comprises two membrane-spanning domains (MSD1 and MSD2) that form the ion conduction pathway, two nucleotide-binding domains (NBD1 and NBD2) that hydrolyze ATP to gate the channel, and a regulatory (R) domain that modulates channel activity through phosphorylation [5] [6].
Cystic fibrosis (CF), a life-limiting autosomal recessive disorder, results from loss-of-function mutations in the CFTR gene. Over 2,000 mutations have been identified, classified into six functional categories based on their molecular defects. Class I mutations (e.g., G542X) introduce premature stop codons, leading to truncated proteins. Class II mutations (e.g., F508del) impair protein folding and trafficking, resulting in endoplasmic reticulum retention and degradation. Class III (gating) mutations (e.g., G551D, S1251N) permit proper membrane localization but disrupt channel opening kinetics, while Class IV (conductance) mutations (e.g., R117H) reduce chloride conductance despite normal gating. Class V and VI mutations affect splicing or stability of the mature protein [4] [6]. These defects culminate in viscous mucus accumulation, chronic infections, and progressive multi-organ damage, with respiratory failure being the primary cause of mortality.
CFTR potentiators represent a pharmacotherapeutic class designed to ameliorate the functional defects underlying gating and conductance mutations. Unlike correctors, which address folding and trafficking defects (primarily Class II), potentiators enhance channel open probability (Po) by facilitating ATP-independent gating transitions. The therapeutic rationale stems from the observation that Class III/IV mutants traffic normally to the apical membrane but exhibit severely reduced Po (<0.1 compared to wild-type CFTR's Po of ~0.5) [5]. By allosterically modulating the gating mechanism, potentiators increase chloride flux, thereby restoring epithelial fluid secretion and mucociliary clearance.
Ivacaftor (VX-770), the first-in-class potentiator approved in 2012, demonstrated that pharmacologic rescue of gating mutants is clinically achievable. It improved forced expiratory volume (FEV₁) by 10.6% and reduced sweat chloride by ~48 mmol/L in G551D patients [4]. However, ivacaftor exhibits suboptimal pharmacokinetics (low water solubility <0.05 μg/mL, high plasma protein binding >99%), variable bioavailability, and off-target effects. This created an unmet need for novel potentiators with improved efficacy, pharmacokinetic profiles, and applicability to multiple mutations [3] [6]. GLPG1837 emerged from this quest as a chemically distinct potentiator with potentially superior target engagement.
GLPG1837 is a thienopyran derivative discovered and developed by Galapagos NV as a next-generation CFTR potentiator. Its chemical designation is N-(3-carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide [8]. The compound originated from a medicinal chemistry program optimizing thiophene-based leads identified through high-throughput screening (HTS) of diverse chemical libraries. Structure-activity relationship (SAR) studies focused on enhancing potency, efficacy, and drug-like properties, culminating in GLPG1837's selection as a clinical candidate [8].
Preclinical studies demonstrated GLPG1837's ability to potentiate multiple Class III mutants (G551D, G178R, S549N) and the Class IV mutant R117H. Notably, in vitro electrophysiological assessments revealed that GLPG1837 exhibited enhanced efficacy compared to ivacaftor in increasing the open probability of G551D-CFTR channels [4] [8]. Galapagos initiated Phase I development in December 2014, evaluating single and multiple ascending doses in healthy volunteers (NCT02589245) [7]. This was followed by the SAPHIRA Phase II program in 2016, comprising two exploratory trials: SAPHIRA1 (NCT02707562) for G551D mutations and SAPHIRA2 (NCT02690519) for S1251N mutations [9]. The compound was also investigated as a component of triple-combination therapies targeting F508del, the most prevalent CF mutation [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: